3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide
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Overview
Description
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide typically involves a multistep process. One common approach is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing the desired bicyclic structure . Another method involves a chemoenzymatic synthesis, where racemic compounds are resolved by kinetic resolution using immobilized lipase B of Candida antarctica .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often involving catalytic hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxygenated bicyclic structures, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s binding affinity to these receptors suggests that it can modulate dopaminergic signaling pathways, which are crucial in various neurological processes . The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to fit into receptor binding sites effectively, influencing receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and have been studied for their potential as bioisosteres of benzenes.
8-Azabicyclo[3.2.1]octanes: These compounds are central to the family of tropane alkaloids and display a wide array of biological activities.
Uniqueness
What sets 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide apart is its specific bicyclic structure, which provides unique steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-15(2,3)18-14(20)19-10-4-5-13(11-19)16-8-6-12(16)7-9-17-16/h12-13,17H,4-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDBQQYQKLMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C23CCC2CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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